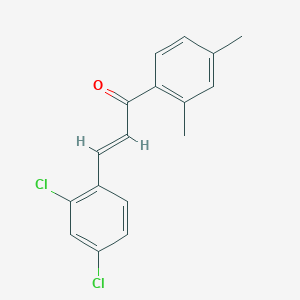

(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2,4-dichlorophenyl group at the β-position and a 2,4-dimethylphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O/c1-11-3-7-15(12(2)9-11)17(20)8-5-13-4-6-14(18)10-16(13)19/h3-10H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLBVONTDHQZHU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

- Molecular Formula : C18H16Cl2O

- Molecular Weight : Approximately 305.2 g/mol

- Structure : The compound consists of a dichlorophenyl group and a dimethylphenyl group attached to a prop-2-en-1-one backbone.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that this compound can inhibit cancer cell proliferation in various cancer types. For instance, it has been tested against breast cancer cell lines where it demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.7 | Significant inhibition of growth |

| HeLa (Cervical Cancer) | 22.3 | Moderate inhibition |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential as a therapeutic agent in treating infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may exert its effects by:

- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : The compound can influence pathways related to cell survival and apoptosis.

Case Studies

Recent studies have involved the use of this chalcone derivative in animal models to assess its efficacy and safety profile. In one study involving mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups.

Study Overview

- Model : Mice with implanted tumor cells.

- Dosage : 10 mg/kg body weight administered bi-weekly.

- Outcome : Tumor volume decreased by approximately 45% after four weeks of treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Biological Activity: The 4-aminophenyl analogue (Entry 2) exhibits significant trypanocidal activity, attributed to the electron-donating amino group enhancing interactions with parasitic enzymes .

Crystallographic Stability :

- Methoxy groups (Entry 5) stabilize crystal structures via hydrogen bonding (e.g., C–H···O interactions), as seen in (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

- The trimethoxyphenyl derivative (Entry 6) forms a layered structure with weak intermolecular interactions, critical for NLO applications .

Electronic Effects :

- Chlorine atoms increase electrophilicity of the α,β-unsaturated system, promoting nucleophilic attack in biological targets.

- Methyl groups (Target compound) may sterically hinder interactions but improve metabolic stability compared to polar substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

- The target compound’s higher LogP (4.1) compared to the amino analogue (3.8) suggests increased lipophilicity, favoring blood-brain barrier penetration.

- Solubility decreases with bulky substituents (e.g., quinolinyl in Entry 4), limiting aqueous compatibility .

Crystallographic Analysis

Table 3: Crystallographic Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.